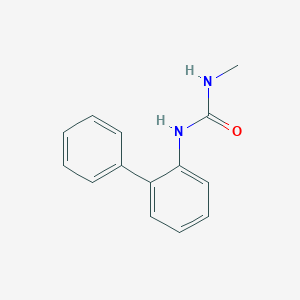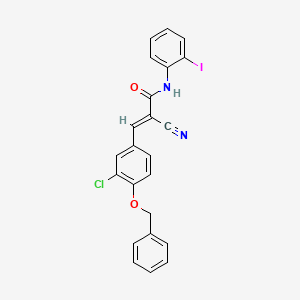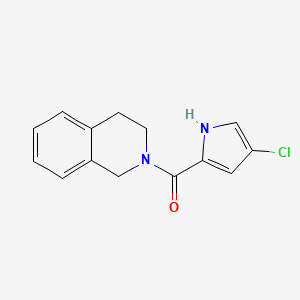
1-Methyl-3-(2-phenylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-phenylphenyl)urea, also known as MPPU, is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to have a number of interesting properties that make it a useful tool for investigating a range of biological and chemical phenomena.
Wirkmechanismus
The mechanism of action of MPU involves its ability to block the NMDA receptor, which is a key component of the glutamate receptor family. This receptor is involved in a number of important physiological processes, including learning and memory, and is also implicated in a range of neurological disorders such as Alzheimer's disease and epilepsy.
Biochemical and Physiological Effects:
1-Methyl-3-(2-phenylphenyl)urea has been found to have a number of interesting biochemical and physiological effects, including its ability to modulate the activity of ion channels and to alter the release of neurotransmitters in the brain. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPU in lab experiments is its potency as a blocker of the NMDA receptor. This makes it a useful tool for investigating the role of this receptor in a range of physiological and pathological processes. However, one of the limitations of using MPU is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on MPU, including investigating its potential use as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Other potential areas of research include investigating the role of MPU in modulating the activity of other ion channels and receptors, and exploring its potential use in drug discovery and development.
Synthesemethoden
1-Methyl-3-(2-phenylphenyl)urea can be synthesized through a number of different methods, including the reaction of 2-phenylphenyl isocyanate with methylamine. This reaction produces a white crystalline powder that is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2-phenylphenyl)urea has been used in a variety of scientific research applications, including as a tool for investigating the role of ion channels in cellular signaling pathways. This compound has been found to be a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a number of important physiological processes.
Eigenschaften
IUPAC Name |
1-methyl-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-15-14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLRDICSOCJGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-phenylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)


![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)

![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)